molecular formula C5H3ClIN3O2 B2795582 4-Chloro-5-iodo-3-nitropyridin-2-amine CAS No. 1427079-82-0

4-Chloro-5-iodo-3-nitropyridin-2-amine

Cat. No.: B2795582
CAS No.: 1427079-82-0
M. Wt: 299.45
InChI Key: BVXBYEDMYZVLHY-UHFFFAOYSA-N
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Description

Chemical Structure: 4-Chloro-5-iodo-3-nitropyridin-2-amine (CAS 1427079-82-0) is a halogenated nitroaminopyridine derivative with the molecular formula C₅H₃ClIN₃O₂ and molar mass 299.45 g/mol . The pyridine ring is substituted with chlorine (C4), iodine (C5), nitro (C3), and amine (C2) groups (Figure 1).

Applications: This compound serves as a key intermediate in Sonogashira cross-coupling reactions for introducing ethynyl groups into heterocyclic systems, enabling the synthesis of more complex pharmacophores . Its iodine substituent enhances reactivity in transition-metal-catalyzed reactions, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-5-iodo-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN3O2/c6-3-2(7)1-9-5(8)4(3)10(11)12/h1H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXBYEDMYZVLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-3-nitropyridin-2-amine typically involves the nitration of 4-chloro-5-iodopyridin-2-amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Starting Material: 4-Chloro-5-iodopyridin-2-amine

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: Controlled temperature, typically below 0°C to prevent over-nitration

    Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.

    Reduction: Formation of 4-chloro-5-iodo-3-aminopyridin-2-amine.

    Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

Chemistry

4-Chloro-5-iodo-3-nitropyridin-2-amine is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups enable it to serve as a building block for developing new compounds with desired properties.

Biology

In biological research, this compound is utilized to study enzyme interactions and biological pathways. Its ability to modulate signaling pathways makes it a valuable tool for investigating cellular mechanisms.

Medicine

The compound shows promise as a precursor in the development of pharmaceutical agents. It has been investigated for potential therapeutic effects, particularly in oncology and infectious diseases. The nitro group can be reduced to an amino group, enhancing its binding affinity to biological targets.

Industry

In industrial applications, this compound is employed in the production of agrochemicals and dyes. Its chemical properties make it suitable for various synthetic processes.

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. For example, studies have shown it can inhibit the growth of Escherichia coli at concentrations as low as 25 µM.

Anticancer Activity

In vitro studies reveal that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves modulation of signaling pathways related to cell survival and proliferation, including downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Study on Antimicrobial Efficacy

Objective : Evaluate antimicrobial activity against Staphylococcus aureus.
Method : Disc diffusion method was employed to assess inhibition zones.
Results : The compound exhibited a clear zone of inhibition at a concentration of 50 µM, suggesting potential as an antimicrobial agent.

Anticancer Screening

In studies assessing anticancer properties, this compound was found to inhibit growth in various human tumor cell lines. For instance, it showed significant cytotoxicity against HCT116 colon carcinoma cells with a GI50 value indicating effective antiproliferative activity.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-3-nitropyridin-2-amine is primarily based on its ability to interact with various molecular targets due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the halogen atoms (chlorine and iodine) can undergo substitution reactions, making the compound versatile in chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

4-Chloro-5-nitropyridin-2-amine (CAS 24484-96-6)
  • Structure: Lacks iodine at C5; substituents: Cl (C4), NO₂ (C5), NH₂ (C2).
  • Properties : Smaller molar mass (187.56 g/mol ) due to absence of iodine.
  • Reactivity : Less reactive in metal-catalyzed cross-couplings compared to iodinated analogues .
2-Chloro-5-nitropyridin-4-amine (CAS 2604-39-9)
  • Structure: Cl (C2), NO₂ (C5), NH₂ (C4).
  • Crystallography : Forms N–H···O and N–H···Cl hydrogen bonds, creating 1D chains in the solid state .
  • Applications : Used in synthesizing cytokine inhibitors and heterocyclic drugs .
3-Chloro-5-nitropyridin-2-amine (CAS not specified)
  • Structure: Cl (C3), NO₂ (C5), NH₂ (C2).
  • Synthesis : Prepared via nitration and chlorination of pyridine precursors .
  • Differentiation : The C3 chlorine alters electronic effects compared to C4-substituted derivatives.

Pyrimidine Analogues

4-Chloro-5-iodo-6-methylpyrimidin-2-amine (CAS 897030-99-8)
  • Structure : Pyrimidine core with Cl (C4), I (C5), CH₃ (C6), NH₂ (C2).
  • Divergence : Pyrimidine vs. pyridine core affects aromaticity and hydrogen-bonding capabilities.

Reactivity and Functionalization

  • Sonogashira Coupling: The iodine in 4-Chloro-5-iodo-3-nitropyridin-2-amine enables efficient coupling with trimethylsilylacetylene to yield ethynyl derivatives, a reaction less feasible with chloro-only analogues .
  • Nucleophilic Substitution : The C4 chlorine in the target compound participates in regioselective substitutions, similar to 2,6-dichloro-3-nitropyridine derivatives used in arylaminations .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Halogens Solubility Trends
This compound 299.45 Cl, I Lower in polar solvents
4-Chloro-5-nitropyridin-2-amine 187.56 Cl Moderate polarity
2-Chloro-5-nitropyridin-4-amine 173.56 Cl Higher aqueous solubility

Notes: Iodine’s large atomic radius and polarizability reduce solubility in polar solvents compared to chlorine-containing analogues .

Biological Activity

4-Chloro-5-iodo-3-nitropyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a unique arrangement of halogen and nitro substituents, which influences its reactivity and interaction with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The molecular structure of this compound is characterized by:

  • Molecular Formula : C5_5H3_3ClI N3_3O2_2
  • Molecular Weight : 227.45 g/mol
  • Functional Groups : Nitro group (-NO2_2), halogens (Cl, I), and an amine group (-NH2_2).

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations that modulate biological pathways:

  • Substitution Reactions : The chlorine and iodine atoms can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives with potentially enhanced biological properties.
  • Reduction Reactions : The nitro group can be reduced to an amino group, which may enhance the compound's ability to interact with biological targets such as enzymes and receptors .
  • Oxidation Reactions : Although less common, oxidation can yield different derivatives that may exhibit unique biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing antibiotics .

Anticancer Potential

Studies have explored the anticancer activity of pyridine derivatives, including those with halogen substitutions. The presence of the nitro group may contribute to the compound's ability to induce apoptosis in cancer cells through interaction with specific molecular targets .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders .

Case Studies

  • Synthesis and Biological Evaluation :
    A study focused on synthesizing various derivatives of this compound and evaluating their biological activities. The results indicated that specific substitutions enhanced the compounds' inhibitory effects on cancer cell proliferation .
  • Biotransformation Studies :
    Research utilizing Burkholderia sp. MAK1 demonstrated the biotransformation of pyridine derivatives, including this compound. The study highlighted the compound's conversion under microbial conditions, leading to hydroxylated products with enhanced bioactivity .

Applications in Drug Development

The versatility of this compound makes it a valuable intermediate in pharmaceutical synthesis:

Application AreaDescription
Medicinal ChemistryUsed as a precursor for developing new drugs targeting various diseases, including cancer and bacterial infections.
AgrochemicalsPotential use in developing pesticides due to its antimicrobial properties.
Industrial ChemicalsEmployed in synthesizing dyes and other industrial compounds.

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